molecular formula C24H25N3O5 B2552603 Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate CAS No. 1775304-10-3

Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate

Cat. No.: B2552603
CAS No.: 1775304-10-3
M. Wt: 435.48
InChI Key: GFRANFXKLMEKDO-UHFFFAOYSA-N
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Description

Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a 4-methoxyphenyl group, a piperidine scaffold, and a benzoate ester. The piperidine moiety may enhance bioavailability through improved solubility, while the benzoate ester contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

methyl 3-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-30-20-8-6-17(7-9-20)22-25-21(32-26-22)14-16-10-12-27(13-11-16)23(28)18-4-3-5-19(15-18)24(29)31-2/h3-9,15-16H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRANFXKLMEKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate typically involves multi-step organic reactions. One common route is:

  • Formation of the oxadiazole ring: : This can be achieved by the cyclization of hydrazides with acid chlorides under basic conditions.

  • Methoxyphenyl introduction: : The methoxyphenyl group can be introduced via nucleophilic aromatic substitution.

  • Piperidine incorporation: : Piperidine can be linked to the oxadiazole via reductive amination.

  • Benzoate ester formation: : Finally, the esterification of benzoic acid with methanol in the presence of a strong acid catalyst completes the synthesis.

Industrial Production Methods

Industrial production may involve:

  • Optimization of yield and purity: : Using high-pressure reactors and automated chromatography systems.

  • Scaling up reactions: : Utilizing continuous flow chemistry to produce the compound on a larger scale efficiently.

  • Purification: : Employing methods such as recrystallization, distillation, or high-performance liquid chromatography (HPLC) for the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate can undergo oxidation to form various derivatives.

  • Reduction: : Reduction can target the oxadiazole or the ester groups, leading to a range of products.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, particularly on the methoxyphenyl ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, anhydrous conditions with strong bases or acids.

Major Products

  • Oxidation products: : Hydroxylated derivatives.

  • Reduction products: : Reduced oxadiazoles and esters.

  • Substitution products: : Various substituted methoxyphenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and application:

  • Antitumor Activity :
    • Compounds containing oxadiazole moieties have been associated with antitumor properties. Studies suggest that methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate may induce apoptosis in cancer cells through various mechanisms, including modulation of apoptotic pathways and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity against a variety of pathogens. The presence of the oxadiazole and piperidine structures may enhance the efficacy against bacterial and fungal strains.

Case Studies

Several studies have explored the applications of similar compounds:

  • Antitumor Studies :
    • A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the potential for these compounds to be developed into effective chemotherapeutics.
  • Antimicrobial Research :
    • Research has shown that oxadiazole derivatives possess activity against Gram-positive and Gram-negative bacteria. A comparative analysis indicated that modifications in the molecular structure could enhance antimicrobial potency.
PropertyActivity TypeEffectivenessReference
AntitumorCytotoxicityHigh
AntimicrobialBacterial InhibitionModerate to High
Apoptosis InductionMechanismConfirmed

Table 2: Structure Activity Relationship (SAR)

CompoundModificationsBiological Activity
Methyl 3-(benzoate derivative)Addition of methoxy groupEnhanced antitumor activity
Piperidine derivativesVarying alkyl substitutionsImproved antimicrobial properties

Mechanism of Action

The compound's mechanism of action depends on the context:

  • Enzyme inhibition: : It may bind to active sites, blocking substrate access.

  • Receptor modulation: : The piperidine ring and oxadiazole moiety could interact with biological receptors, altering their activity.

  • Signal transduction: : In biological systems, it could modulate pathways involved in cellular communication.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Oxadiazole vs. Thiadiazole Derivatives The substitution of oxygen in oxadiazole (target compound) with sulfur in 1,3,4-thiadiazole derivatives (e.g., LS-03205, ) alters electronic properties. For instance, LS-03205 (MF: C₁₈H₁₅N₃O₄S) shares a benzoate ester but lacks the piperidine scaffold, which may limit its conformational flexibility relative to the target compound .

Pyrazoline and Pyranopyrazole Analogs Pyrazoline derivatives, such as the title compound in , incorporate biphenyl and methoxyphenyl groups. These systems demonstrate analgesic activity attributed to their planar heterocyclic cores, which facilitate receptor interactions. In contrast, the target compound’s oxadiazole-piperidine framework offers a three-dimensional structure that may enhance selectivity for specific enzymatic targets .

Pharmacological and Physicochemical Properties

Compound Heterocycle Molecular Weight Key Functional Groups Potential Bioactivity
Target Compound 1,2,4-oxadiazole ~481.5 g/mol* Piperidine, Benzoate ester Enzyme inhibition (inferred)
LS-03205 () 1,3,4-thiadiazole 369.40 g/mol Thiadiazole, Benzoate ester Unspecified
Pyrazoline Pyrazole ~520 g/mol† Biphenyl, Methoxyphenyl Analgesic
Compound [2] Oxazine Not reported Oxazine, Pyranopyrazole Unspecified

*Calculated based on formula.
†Estimated from structural similarity.

  • Lipophilicity: The benzoate ester in the target compound and LS-03205 increases lipophilicity, favoring blood-brain barrier penetration.
  • Stability : Oxadiazoles are generally more stable under physiological conditions than thiadiazoles, which may undergo sulfur-mediated metabolic oxidation .

Biological Activity

Methyl 3-[(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]benzoate is a synthetic compound that incorporates a piperidine moiety and an oxadiazole ring. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O3. The structure features a methoxyphenyl group and a piperidine ring that enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi. For example:

  • Study Findings : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Candida albicans, demonstrating notable inhibitory effects .
CompoundMicroorganismInhibition Zone (mm)
Oxadiazole Derivative AS. aureus15
Oxadiazole Derivative BC. albicans18

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays. The presence of the piperidine ring is thought to contribute to its efficacy in modulating inflammatory pathways.

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in cellular models .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound.

  • Case Study : A derivative exhibited potent activity against cancer cell lines in vitro, particularly those expressing RET kinase. This suggests that modifications to the oxadiazole structure can enhance anticancer efficacy .
Cell LineIC50 (µM)
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways associated with cancer cell proliferation.
  • Oxidative Stress Reduction : Some studies suggest that certain derivatives can enhance antioxidant defenses within cells .

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